molecular formula C10H14F2O B1198719 5,5-Difluorocamphor CAS No. 93264-02-9

5,5-Difluorocamphor

Cat. No.: B1198719
CAS No.: 93264-02-9
M. Wt: 188.21 g/mol
InChI Key: GWEZLPSFDXSFNQ-UHFFFAOYSA-N
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Description

5,5-Difluorocamphor is a fluorinated derivative of camphor, where hydrogen atoms at the C-5 position are replaced by fluorine atoms. This modification significantly alters its chemical behavior, particularly in enzymatic reactions catalyzed by cytochrome P450cam. The fluorine substitution at C-5 blocks hydroxylation at this site, redirecting metabolic activity to secondary positions such as C-9 or C-3, depending on the enantiomer . Studies highlight its role in uncoupling electron and oxygen transfer in P450cam, leading to altered reaction stoichiometries and mechanistic insights into enzyme catalysis .

Properties

CAS No.

93264-02-9

Molecular Formula

C10H14F2O

Molecular Weight

188.21 g/mol

IUPAC Name

5,5-difluoro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H14F2O/c1-8(2)6-4-7(13)9(8,3)5-10(6,11)12/h6H,4-5H2,1-3H3

InChI Key

GWEZLPSFDXSFNQ-UHFFFAOYSA-N

SMILES

CC1(C2CC(=O)C1(CC2(F)F)C)C

Canonical SMILES

CC1(C2CC(=O)C1(CC2(F)F)C)C

Synonyms

5,5-difluorocamphor

Origin of Product

United States

Comparison with Similar Compounds

Regio-Specificity of Hydroxylation

  • Camphor : Hydroxylation occurs predominantly at the C-5 position due to proximity to the heme iron, yielding 5-exo-alcohol as the sole product .
  • 5,5-Difluorocamphor : Fluorination at C-5 shifts hydroxylation to C-9 in the (1R)-enantiomer (92% of products) and C-3 in the (1S)-enantiomer, demonstrating enantiomer-dependent regioselectivity .
  • Norcamphor: The (1R)-enantiomer is hydroxylated at C-5, while the (1S)-enantiomer favors C-6, analogous to the enantiomeric divergence seen in this compound .
  • 5-Methylenylcamphor : Forms an exo-epoxide instead of hydroxylated products, indicating a shift in reaction mechanism .

Table 1: Hydroxylation Sites and Product Distribution

Compound Primary Hydroxylation Site Major Product Enantiomer Specificity
Camphor C-5 5-exo-alcohol (1R) and (1S) identical
This compound C-9 (1R), C-3 (1S) 9-alcohol (1R), 3-alcohol (1S) Enantiomer-dependent
5-Methylenylcamphor N/A Exo-epoxide (1R) and (1S) identical
Norcamphor C-5 (1R), C-6 (1S) 5-alcohol (1R), 6-alcohol (1S) Enantiomer-dependent

Uncoupling Behavior in Cytochrome P450cam

Uncoupling refers to the dissociation of electron transfer from oxygen incorporation into substrates.

  • Camphor : Fully coupled, with a NADH/O₂ ratio of ~1:1 .
  • This compound : Acts as a four-electron uncoupler, consuming two NADH molecules per O₂ and producing water (95% in deuterated form) instead of hydroxylated products. The NADH/O₂ ratio approaches 2:1 .
  • 5-Methylenylcamphor : A two-electron uncoupler, generating H₂O₂ as a byproduct .
  • Ethylbenzene and 1,1,1-Trichloroethane: Non-camphor analogues that promote uncoupling but lack structural similarity .

Table 2: Uncoupling Modes and Stoichiometries

Compound Uncoupling Type NADH/O₂ Ratio Major Byproduct Reference
Camphor Coupled ~1:1 None
This compound Four-electron ~2:1 H₂O
5-Methylenylcamphor Two-electron ~1.5:1 H₂O₂

Isotope Effects and Rate-Limiting Steps

Deuteration studies reveal mechanistic differences:

  • Camphor : Exhibits a low intermolecular isotope effect (kH/kD = 1.1–1.2), indicating fast oxygen transfer .
  • This compound : Shows a large isotope effect (kH/kD = 11.7) at C-9, suggesting that hydrogen abstraction (oxygen transfer) becomes rate-limiting instead of electron transfer .
  • Deuterated this compound : Deuteration at C-9 reduces hydroxylated product formation (28.3% → 2.4%) and increases water production (69.3% → 95.2%), highlighting metabolic switching .

Reaction Rates and Efficiency

  • Camphor : High rate of oxygenated product formation (baseline for comparison) .
  • This compound : Rate decreases by up to 210-fold compared to camphor, with NADH oxidation rates of 420 min⁻¹ (1R) and 557 min⁻¹ (deuterated 1R) .
  • 5-Methylenylcamphor: Slow turnover but moderate uncoupling .

Table 3: Kinetic Parameters

Compound NADH Oxidation Rate (min⁻¹) Oxygenated Product Formation Rate Reference
Camphor 1,200 High (baseline)
This compound 420 (1R), 557 (d3-1R) 210-fold slower than camphor
5-Methylenylcamphor 150 Reduced

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